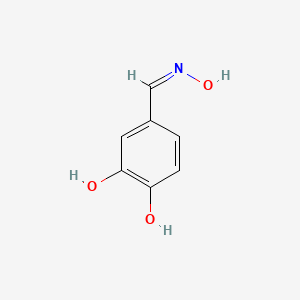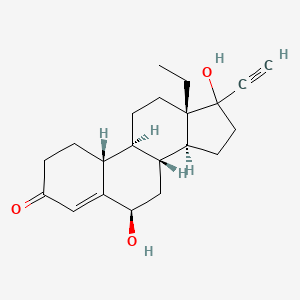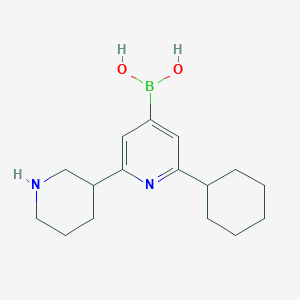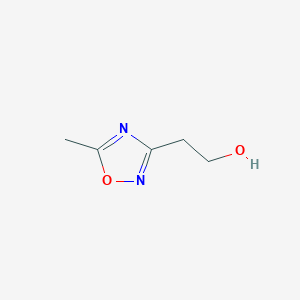![molecular formula C58H50BClF4NP3Ru+3 B14088011 Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride](/img/structure/B14088011.png)
Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate is a ruthenium-based coordination compound. It is known for its catalytic properties and is widely used in various chemical reactions, particularly in the field of organic synthesis. The compound’s unique structure, featuring both diphenylphosphino and binaphthyl ligands, contributes to its effectiveness as a catalyst.
準備方法
The synthesis of Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate typically involves the reaction of ruthenium precursors with the appropriate ligands under controlled conditions. One common method involves the use of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) as a starting material . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography.
化学反応の分析
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can engage in substitution reactions where ligands are replaced by other groups, often under the influence of heat or light.
Common reagents used in these reactions include phosphines, amines, and halides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in the development of new biochemical assays and the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: The compound is employed in the production of fine chemicals, polymers, and other industrial materials due to its efficiency and selectivity as a catalyst.
作用機序
The mechanism by which Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate exerts its effects involves the coordination of the ruthenium center with substrate molecules. This coordination facilitates the transfer of electrons or hydrogen atoms, enabling various catalytic processes. The molecular targets and pathways involved include catalytic sites in hydrogenation and dehydrogenation reactions.
類似化合物との比較
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate can be compared with other ruthenium-based catalysts such as:
- Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)
- Dichlorotriphenylphosphine[2-(diphenylphosphino)-N-(2-pyridinylmethyl)ethanamine]ruthenium(II)
These compounds share similar catalytic properties but differ in their ligand structures and specific applications. The unique combination of diphenylphosphino and binaphthyl ligands in Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate contributes to its distinct reactivity and selectivity in various chemical reactions.
特性
分子式 |
C58H50BClF4NP3Ru+3 |
|---|---|
分子量 |
1077.3 g/mol |
IUPAC名 |
chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride |
InChI |
InChI=1S/C44H32P2.C14H15NP.BF3.ClH.FH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3)4;;;/h1-32H;1-10,15H,11-12H2;;2*1H;/q;-1;;;;+3/p+1 |
InChIキー |
APIVPYJWLZGFTL-UHFFFAOYSA-O |
正規SMILES |
B(F)(F)F.C1=CC=C(C=C1)[PH+](CC[NH-])C2=CC=CC=C2.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[F-].Cl[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087934.png)

![1-(3-Methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087949.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)

![5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087979.png)
![N-[2-(dimethylamino)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B14087981.png)


![7,9-dimethyl-3-phenyl-1-[2-(phenylamino)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087993.png)


